N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide
CAS No.: 2097889-09-1
Cat. No.: VC11800063
Molecular Formula: C17H17F2N3O4S2
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097889-09-1 |
|---|---|
| Molecular Formula | C17H17F2N3O4S2 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C17H17F2N3O4S2/c18-13-4-3-5-14(19)17(13)27(23,24)20-10-11-21-15-6-1-2-7-16(15)22(12-8-9-12)28(21,25)26/h1-7,12,20H,8-11H2 |
| Standard InChI Key | XJLMYODSACTHBZ-UHFFFAOYSA-N |
| SMILES | C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)C4=C(C=CC=C4F)F |
| Canonical SMILES | C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)C4=C(C=CC=C4F)F |
Introduction
Classification and Chemical Significance
This compound is classified as a heterocyclic sulfonamide derivative due to its nitrogen-containing benzothiadiazole ring and sulfonamide functionality. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and potential interaction with biological targets.
Key Functional Groups:
-
Benzothiadiazole Core: Known for its role in medicinal chemistry due to its electron-withdrawing properties and bioactivity.
-
Sulfonamide Group: Widely recognized for its pharmaceutical relevance as a functional group in antibiotics and enzyme inhibitors.
-
Fluorinated Aromatic Ring: Fluorine substitution often improves metabolic stability and binding affinity in drug design.
Potential Applications
Although specific applications for this compound are not explicitly detailed in the literature reviewed, similar benzothiadiazole derivatives are known for their roles in:
-
Pharmaceutical Research:
-
Potential inhibitors of enzymes such as carbonic anhydrase or 5-lipoxygenase.
-
Anticancer agents due to their ability to disrupt cellular signaling pathways.
-
-
Material Science:
-
Benzothiadiazoles are also explored for their optoelectronic properties in organic semiconductors.
-
-
Medicinal Chemistry:
-
Sulfonamide derivatives have been extensively studied for antibacterial, anti-inflammatory, and antidiabetic activities.
-
Synthesis
The synthesis of benzothiadiazole-based compounds typically involves multi-step processes that include:
-
Cyclization reactions to form the benzothiadiazole core.
-
Functionalization with sulfonamide groups through sulfonation or amination reactions.
-
Introduction of substituents like fluorine via electrophilic aromatic substitution.
Biological Evaluation
While specific biological data on this compound is unavailable from the sources reviewed, docking studies on related compounds suggest potential as enzyme inhibitors. The fluorinated sulfonamide group enhances binding interactions with protein targets.
Current Knowledge Gaps
-
Lack of experimental data on pharmacokinetics (e.g., absorption, distribution).
-
Absence of detailed toxicological profiles.
Future Research Opportunities
To fully explore the potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide:
-
Perform in vitro and in vivo biological assays to evaluate efficacy and safety.
-
Investigate its role in specific therapeutic areas such as oncology or infectious diseases.
-
Explore modifications to optimize solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume